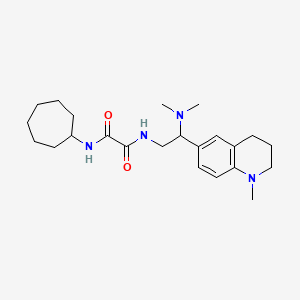
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H36N4O2 and its molecular weight is 400.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound recognized for its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H30N4O2, with a molecular weight of approximately 370.5 g/mol. The structure features a cycloheptyl group linked to an oxalamide backbone, which is further substituted with a dimethylamino group and a tetrahydroquinoline derivative. This unique combination of functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N4O2 |
| Molecular Weight | 370.5 g/mol |
| Solubility | Soluble in DMSO |
| Appearance | Off-white solid |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxalamide Backbone : Reacting oxalyl chloride with an appropriate amine.
- Introduction of the Cycloheptyl Group : This involves the reaction of the intermediate with cycloheptylamine.
- Attachment of Dimethylamino and Tetrahydroquinoline Groups : Achieved through alkylation and coupling reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through modulation of signaling pathways.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.
- Antimicrobial Activity : Some studies indicate it has antibacterial properties against specific strains.
The biological activity is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, altering their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Ion Channel Modulation : The compound could affect ion flow across cellular membranes, influencing cellular excitability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The IC50 values were determined to be in the low micromolar range.
-
Neuroprotective Study :
- Research published in Neuroscience Letters indicated that this compound could reduce neuronal death in models of oxidative stress by upregulating antioxidant enzyme expression.
-
Antimicrobial Study :
- An investigation in Microbial Drug Resistance found that the compound showed effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-26(2)21(18-12-13-20-17(15-18)9-8-14-27(20)3)16-24-22(28)23(29)25-19-10-6-4-5-7-11-19/h12-13,15,19,21H,4-11,14,16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDKPROYHUNCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














